Ethyl 6-bromo-5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family. Benzofurans are characterized by their fused benzene and furan rings, which confer unique chemical properties and reactivity. This compound, in particular, features bromine and ester functional groups, making it a valuable intermediate in organic synthesis and potential candidate for various scientific applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-methyl-1-benzofuran-3-carboxylic acid as the core structure.
Bromination: The bromination step involves the addition of bromine to the benzofuran ring, resulting in the formation of 6-bromo-2-methyl-1-benzofuran-3-carboxylic acid.
Esterification: The carboxylic acid group is then converted to an ester using ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The ester group can be reduced to an alcohol under specific conditions.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium iodide or potassium cyanide, often in polar aprotic solvents.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Ethyl 6-bromo-5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-hydroxycarboxylate.
Substitution: Various substituted benzofurans depending on the nucleophile used.
Scientific Research Applications
This compound finds applications across various fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Studying the biological activity of benzofuran derivatives, which may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Potential use in drug discovery and development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate: Another brominated heterocyclic compound with potential biological activity.
Ethyl 6-bromohexanoate: A simpler brominated ester used in organic synthesis.
This detailed overview provides a comprehensive understanding of Ethyl 6-bromo-5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 6-bromo-5-ethoxycarbonyloxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO6/c1-4-19-14(17)13-8(3)21-11-7-10(16)12(6-9(11)13)22-15(18)20-5-2/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWVWPMQDZSGBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)OCC)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.